molecular formula C6H4ClIN2O B1451246 2-Chloro-4-iodonicotinaldehyde oxime CAS No. 1142191-71-6

2-Chloro-4-iodonicotinaldehyde oxime

Cat. No. B1451246
M. Wt: 282.46 g/mol
InChI Key: ABKINKACNRUTLY-XCVCLJGOSA-N
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Description

“2-Chloro-4-iodonicotinaldehyde oxime” is a chemical compound with the empirical formula C6H4ClIN2O . It has a molecular weight of 282.47 . This compound is part of the Halogenated Heterocycles group .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-iodonicotinaldehyde oxime” is represented by the empirical formula C6H4ClIN2O . For more detailed structural information, you may refer to resources like ChemSpider .

Scientific Research Applications

Prosthetic Heme Modification in Peroxidases

The modification of prosthetic heme groups in peroxidases like horseradish peroxidase (HRP) during halide ion oxidation, particularly involving chloride and bromide ions, is a significant application area. This modification involves reactions like bromination and chlorination, crucial for understanding the unique chloride oxidation activity of certain peroxidases (Huang, Wojciechowski, & Ortiz de Montellano, 2005).

Acylation Reactions in Organic Synthesis

2-Chloro-3-indolealdehyde, a related compound, is used to undergo acylation reactions, yielding compounds like N-acyl-3-indolealdehyde oxime ester. These compounds, having potential in organic synthesis and pharmaceuticals, are synthesized with good yields and have been structurally characterized, showcasing the versatility of chlorinated oxime compounds (Gao Wen-tao, 2009).

Therapeutic Applications in Organophosphate Poisoning

Oximes, including compounds like 4-{{[(Isopropyloxy)methylphosphoryloxy]imino}methyl}-1-methylpyridinium iodide, are used in the therapy of organophosphate poisoning. These oximes interact with organophosphates to form products claimed to be more toxic than the organophosphates themselves, highlighting their role in medical and biochemical research (Portmann et al., 1991).

Water Treatment and Environmental Chemistry

In the context of water treatment and environmental chemistry, the oxidation of iodide and hypoiodous acid plays a crucial role. This oxidation is relevant in natural waters treated with ozone, chlorine, or chloramine, where naturally occurring iodide can be transformed into hypoiodous acid and further into iodate. Such processes are important for understanding the geochemistry of iodine and the fate of iodine in industrial processes like drinking water treatment (Bichsel & Gunten, 1999).

Safety And Hazards

“2-Chloro-4-iodonicotinaldehyde oxime” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(NE)-N-[(2-chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O/c7-6-4(3-10-11)5(8)1-2-9-6/h1-3,11H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKINKACNRUTLY-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C(=C1I)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673900
Record name N-[(E)-(2-Chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodonicotinaldehyde oxime

CAS RN

1142191-71-6
Record name N-[(E)-(2-Chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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